Mu-Oxo-Diiron
Description
Properties
Molecular Formula |
Fe2H2O |
|---|---|
Molecular Weight |
129.71 g/mol |
IUPAC Name |
iron;hydrate |
InChI |
InChI=1S/2Fe.H2O/h;;1H2 |
InChI Key |
IQGILBZPWWYYSR-UHFFFAOYSA-N |
SMILES |
O.[Fe].[Fe] |
Canonical SMILES |
O.[Fe].[Fe] |
Origin of Product |
United States |
Comparison with Similar Compounds
(μ-Oxo)(μ-Hydroxo)Diiron(III) Complexes
These complexes feature a mixed oxo/hydroxo bridge, contrasting with the symmetric μ-oxo-diiron core.
- Structure : Fe–O–Fe angles (~148°) and longer Fe–O bonds (1.79–1.85 Å) due to hydroxide’s weaker bridging capacity .
- Reactivity : Rapid ligand substitution at the hydroxo bridge, enabling substrate binding (e.g., urea, acetamide) with ΔH° = −25 kJ/mol and ΔS° = −53.4 J/mol·K .
- Catalytic Role: Mimic intermediates in diiron enzymes like soluble methane monooxygenase during O₂ activation .
Table 1: Structural and Thermodynamic Comparison
| Parameter | μ-Oxo-Diiron (Fe³⁺-Fe³⁺) | (μ-Oxo)(μ-Hydroxo)Diiron(III) |
|---|---|---|
| Fe–O Bond Length (Å) | 1.78–1.81 | 1.79–1.85 |
| Fe–O–Fe Angle (°) | 160–167 | ~148 |
| ΔH° (Ligand Binding) | N/A | −25 kJ/mol |
(μ-Oxo)(μ-Peroxo)Diiron(III) Complexes
These contain a peroxo (O₂²⁻) bridge alongside the oxo group, critical for O–O bond cleavage.
- Structure : Fe–Fe distances ~3.15 Å, shorter (3.05 Å) with additional carboxylate bridges. Resonance Raman shows ν(O–O) at 850–900 cm⁻¹, inversely correlating with Fe–Fe distance .
- Spectroscopy : EXAFS and Mössbauer confirm mixed-valent states and antiferromagnetic coupling (S = 1/2) .
- Function: Model peroxo intermediates in dioxygenases like toluene/o-xylene monooxygenase .
Table 2: Peroxo Complexes vs. μ-Oxo-Diiron
| Parameter | μ-Oxo-Diiron | (μ-Oxo)(μ-Peroxo)Diiron(III) |
|---|---|---|
| Fe–Fe Distance (Å) | 3.0–3.2 | 3.05–3.15 |
| O–O Stretching Frequency | N/A | 850–900 cm⁻¹ |
| Magnetic Coupling | Antiferromagnetic | Antiferromagnetic |
Mixed-Valent Diiron Oxo Complexes
Fe²⁺/Fe³⁺ pairs exhibit distinct reactivity compared to homovalent μ-oxo-diiron.
- Structure : Asymmetric Fe–O bonds (1.80–1.89 Å) and acute Fe–O–Fe angles (~149°), as observed in [(tBudmx)Fe₂(μ-O)Cl₂] .
- Redox Behavior : Disproportionation pathways differ; some decompose to diferrous hydroxides without forming diferric species .
- Applications : Probe electron transfer mechanisms in ribonucleotide reductase .
Table 3: Mixed-Valent vs. Homovalent Complexes
| Parameter | Mixed-Valent (Fe²⁺-Fe³⁺) | Homovalent (Fe³⁺-Fe³⁺) |
|---|---|---|
| Fe–O Bond Length (Å) | 1.80, 1.89 | 1.78–1.81 |
| Fe–O–Fe Angle (°) | ~149 | 160–167 |
| Decomposition Pathway | Diferrous hydroxide | Stable |
Diiron(III) μ-Oxo Complexes with Ligand Variations
Ligand steric/electronic effects modulate geometry and reactivity.
- Chiral Complexes : Schiff base ligands induce diastereoselection via cooperative Fe–O–Fe interactions, as seen in homochiral [(FeL₂)₂-μ-O] structures .
- Photocatalysis : Pacman porphyrins (e.g., (DPX)Fe₂O) show substrate-dependent O₂ activation; steric bulk reduces photooxidation efficiency by 10²–10⁴-fold .
Q & A
Q. Table 1: Key Spectroscopic Signatures of μ-Oxo-Diiron Complexes
| Technique | Parameter | Typical Value/Feature |
|---|---|---|
| EXAFS | Fe-Fe distance | 3.15–3.25 Å (μ-oxo-peroxo cores) |
| Resonance Raman | ν(O-O) frequency | 820–860 cm⁻¹ (correlated with Fe-Fe distance) |
| Mössbauer | Quadrupole splitting | ΔE_Q = 0.8–1.2 mm/s (Fe³⁺ high-spin) |
Advanced: How to address discrepancies between computational models and experimental data for μ-oxo-diiron electronic structures?
Methodological Answer:
- Benchmarking : Compare DFT-predicted Fe-O bond lengths and spin densities with EXAFS and Mössbauer data .
- Multireference methods : Use CASSCF/NEVPT2 for accurate treatment of multiconfigurational states in high-valent Fe(IV)=O species .
- Error analysis : Quantify uncertainties in ligand field parameters (e.g., Dq, Racah B) to refine computational models .
Basic: How to assess the biological relevance of synthetic μ-oxo-diiron complexes?
Methodological Answer:
- Functional mimicry : Compare catalytic activity (e.g., alkane hydroxylation rates) with native enzymes like methane monooxygenase .
- Structural alignment : Overlay X-ray crystal structures of synthetic complexes with enzyme active sites (RMSD < 1.0 Å indicates strong mimicry) .
Advanced: What strategies resolve conflicting catalytic data (e.g., turnover numbers vs. substrate scope) in biomimetic μ-oxo-diiron systems?
Methodological Answer:
- Multivariate analysis : Use DOE (Design of Experiments) to isolate variables (pH, O₂ pressure, ligand ratio).
- In situ monitoring : Operando Raman spectroscopy tracks active species during catalysis .
- Substrate screening : Test structurally diverse substrates (e.g., linear vs. branched alkanes) to identify steric/electronic bottlenecks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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